3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-10-7(11)5-6(8(10)12)13-4-3-9/h6H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUUGJXQKHGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Sulfanyl Group Introduction
The typical synthetic route to this compound likely involves:
- Starting from 1-ethylpyrrolidine-2,5-dione (succinimide derivative).
- Generating a thiolate intermediate from 2-aminoethanethiol or a protected form thereof.
- Performing nucleophilic substitution at the 3-position of the pyrrolidine-dione ring, where a suitable leaving group (e.g., halogen or activated ester) is present.
- Purification and isolation of the target compound.
This approach is consistent with common synthetic strategies for introducing sulfanyl groups into heterocycles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione exhibit significant antibacterial properties. Specifically, derivatives of pyrrolidine have been investigated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. For instance, studies on related compounds demonstrate their efficacy against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV, vital enzymes for bacterial DNA replication .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Bacteria | Mechanism of Action | Reference |
|---|---|---|---|
| 3-Aminoquinazolin-2,4-dione | E. coli, S. aureus | Inhibition of DNA gyrase | |
| This compound | Various strains | Antibacterial activity (in vitro) |
Biochemical Research
Protein Interactions
The compound's unique structure allows it to interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions are crucial for understanding signaling pathways and developing drugs that can modulate receptor activity. For example, certain pyrrolidine derivatives have been shown to act as selective antagonists at serotonin receptors, which play a role in mood regulation and anti-nausea therapies .
Case Study: Serotonin Receptor Modulation
A study highlighted the role of pyrrolidine-based compounds in modulating serotonin receptor activity. The findings suggest that these compounds can effectively prevent chemotherapy-induced nausea by blocking 5-HT3 receptors, showcasing their potential in supportive cancer care .
Drug Design and Development
Lead Compound Development
The structural characteristics of this compound make it a promising lead compound for further modifications aimed at enhancing its pharmacological profile. The ability to introduce various substituents at specific positions allows chemists to optimize potency and selectivity against desired biological targets.
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism by which 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on three analogs from the evidence, differing in the substituent at the 1-position of the pyrrolidine-2,5-dione core.
Structural and Molecular Comparison
*Purity inferred from concentration listed in Safety Data Sheet .
Key Differences and Implications
Electronic Effects
- This may enhance metabolic stability compared to aryl-substituted analogs .
- This is advantageous in medicinal chemistry for targeting enzymes like kinases.
- 4-Methoxyphenyl Analog : The methoxy group donates electrons via resonance, which may enhance binding to receptors requiring π-π stacking or hydrogen bonding.
Solubility and Lipophilicity
- The ethyl group in the target compound likely increases lipophilicity (logP ~1.5–2.0, estimated), favoring membrane permeability but reducing aqueous solubility.
- Aryl-substituted analogs exhibit higher polarity due to aromatic rings. For example, the 4-fluorophenyl analog has a molecular weight of 268.31 , suggesting moderate solubility in polar solvents like DMSO.
Biological Activity
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a dione functional group and an aminoethyl sulfanyl substituent. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, it may interact with protein kinases that play a role in cell signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, potentially through mechanisms involving the disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
A study investigated the structure-activity relationship (SAR) of related compounds and identified that modifications to the pyrrolidine structure significantly enhanced anticancer properties. The analogs were tested in human leukemia U937 cells, demonstrating improved inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Evaluation
In another study, derivatives of pyrrolidine compounds, including this compound, were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, with inhibition zones measuring up to 17 mm for E. coli and 15 mm for S. aureus at a concentration of 2 mg/mL .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione?
- Methodology :
- Synthesis : Utilize nucleophilic substitution reactions to introduce the 2-aminoethylthio group to the pyrrolidine-dione core. Solvents like ethanol or toluene under reflux conditions (60–80°C) are optimal, as seen in analogous syntheses of pyrrolidine-dione derivatives .
- Characterization : Confirm purity via thin-layer chromatography (TLC) and structural integrity using -NMR and -NMR spectroscopy. X-ray crystallography (e.g., as applied in ) can resolve stereochemistry and hydrogen-bonding patterns .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.
Q. How do solvent polarity and pH influence the solubility and stability of this compound?
- Methodology :
- Solubility : Test solubility in aprotic (e.g., DMSO) and protic (e.g., methanol) solvents. Polar solvents enhance solubility due to the compound’s sulfanyl and amino groups .
- Stability : Conduct accelerated stability studies under varying pH (3–10) and temperatures (4–40°C). Use HPLC to quantify degradation products over time .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2-aminoethylthio group in substitution or oxidation reactions?
- Methodology :
- Substitution : Investigate nucleophilic displacement using alkyl halides or aryl boronic acids. Track intermediates via -NMR if fluorinated reagents are employed (see analogous studies in ) .
- Oxidation : Use oxidizing agents like HO or KMnO to convert the thioether to sulfoxide/sulfone derivatives. Monitor reaction kinetics via IR spectroscopy for S=O bond formation .
- Key Considerations : The amino group may participate in intramolecular interactions, affecting regioselectivity .
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?
- Methodology :
- SAR Studies : Modify substituents on the ethyl or aminoethyl groups and assess bioactivity (e.g., enzyme inhibition, antimicrobial activity). For example, shows that chlorophenyl groups enhance binding to biological targets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or acetylcholinesterase .
- Key Considerations : Balance hydrophobicity and hydrogen-bonding capacity to optimize membrane permeability .
Q. What advanced analytical methods resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?
- Methodology :
- 2D NMR : Employ - COSY and HSQC to assign overlapping proton and carbon signals, particularly for the pyrrolidine-dione ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect minor impurities (<0.1%) .
Q. How can researchers address contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets from independent studies (e.g., IC values for enzyme inhibition) using statistical tools like ANOVA to identify outliers .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables, as recommended in for experimental design .
Q. What strategies optimize the compound’s pharmacokinetic profile for preclinical testing?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
